(5-Isopropylthiophen-2-yl)boronic acid
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Overview
Description
(5-Isopropylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with an isopropyl group at the 5-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Isopropylthiophen-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, a common route includes the lithiation of 5-isopropylthiophene followed by reaction with a boron-containing electrophile such as triisopropyl borate. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods: Industrial production methods for boronic acids often involve similar synthetic routes but are scaled up and optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: (5-Isopropylthiophen-2-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: This reaction involves the replacement of the boronic acid group with a hydrogen atom, often occurring under acidic conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Protodeboronation: Acidic conditions, such as the use of hydrochloric acid, facilitate this reaction.
Major Products:
Suzuki–Miyaura Coupling: The major products are biaryl or aryl-alkyl compounds.
Oxidation: The major products are alcohols or ketones.
Protodeboronation: The major product is the corresponding thiophene derivative with a hydrogen atom replacing the boronic acid group.
Scientific Research Applications
(5-Isopropylthiophen-2-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Isopropylthiophen-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium catalyst is regenerated, and the coupled product is released.
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the thiophene ring and isopropyl group.
Thiophen-2-ylboronic Acid: Similar but lacks the isopropyl substitution.
(5-Methylthiophen-2-yl)boronic Acid: Similar but has a methyl group instead of an isopropyl group.
Uniqueness: (5-Isopropylthiophen-2-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl group can provide steric hindrance, affecting the compound’s behavior in catalytic processes .
Properties
Molecular Formula |
C7H11BO2S |
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Molecular Weight |
170.04 g/mol |
IUPAC Name |
(5-propan-2-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C7H11BO2S/c1-5(2)6-3-4-7(11-6)8(9)10/h3-5,9-10H,1-2H3 |
InChI Key |
BISZIQAEVYJNLT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C(C)C)(O)O |
Origin of Product |
United States |
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